(6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
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Overview
Description
(6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a versatile chemical compound with a unique structure that offers immense potential for developing novel compounds with enhanced properties. This compound is used in various scientific research fields, including drug discovery and material synthesis.
Preparation Methods
The synthesis of (6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves multiple steps. One common synthetic route includes the Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate, followed by conversion to the carboxylic acid intermediate through hydrogenation at room temperature . Industrial production methods may vary, but they typically involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Typically involves reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reactions often use halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
(6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing novel compounds.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for drug discovery, particularly in developing new therapeutic agents.
Industry: Utilized in material synthesis and other industrial applications.
Mechanism of Action
The mechanism of action of (6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of receptor tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation . The compound’s structure allows it to bind with high affinity to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar compounds include other pyridinyl and pyrimidinyl derivatives, such as:
Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives: These compounds also exhibit significant biological activities, including anticancer and antimicrobial properties.
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Compared to these similar compounds, (6-(Cyclopentyloxy)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone stands out due to its unique structure, which offers enhanced properties and potential for developing novel compounds with improved efficacy and safety profiles.
Properties
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c24-17(23-11-14(12-23)22-18-19-8-3-9-20-18)13-6-7-16(21-10-13)25-15-4-1-2-5-15/h3,6-10,14-15H,1-2,4-5,11-12H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAXCZPQTIILBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)N3CC(C3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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